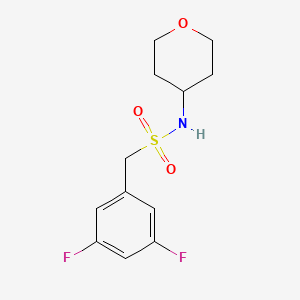![molecular formula C28H27NO B2456557 9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one CAS No. 477768-10-8](/img/structure/B2456557.png)
9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-1,6-diphenyl-9-azadispiro[2123]decan-4-one is a complex organic compound with the molecular formula C28H27NO It is characterized by its unique spirocyclic structure, which includes two spiro centers and a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.
Introduction of the benzyl and phenyl groups: This can be achieved through various substitution reactions, where benzyl and phenyl groups are introduced into the spirocyclic core.
Final modifications: Additional steps may be required to introduce or modify functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would typically involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug design and development.
Industry: Although not widely used industrially, it may have applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one: The parent compound.
1,6-Diphenyl-9-azadispiro[2.1.2.3]decan-4-one: Lacks the benzyl group.
9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
The uniqueness of 9-Benzyl-1,6-diphenyl-9-azadispiro[2123]decan-4-one lies in its specific spirocyclic structure and the presence of both benzyl and phenyl groups
Propriétés
IUPAC Name |
9-benzyl-2,6-diphenyl-9-azadispiro[2.1.25.33]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO/c30-26-27(16-24(27)22-12-6-2-7-13-22)19-29(18-21-10-4-1-5-11-21)20-28(26)17-25(28)23-14-8-3-9-15-23/h1-15,24-25H,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOGLMLNAHOAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CN(CC3(C2=O)CC3C4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2456474.png)
![6-Chloro-2-propyl-1H-benzo[d]imidazole](/img/structure/B2456475.png)

![[1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate](/img/structure/B2456479.png)
![5-(1-benzothiophene-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2456482.png)

![3-(3-methylbutyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2456484.png)

![7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2456491.png)
![N-(4-Chloro-3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2456492.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B2456494.png)



